Guanosine-13C10,15N5

Beschreibung

BenchChem offers high-quality Guanosine-13C10,15N5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanosine-13C10,15N5 including the price, delivery time, and more detailed information at info@benchchem.com.

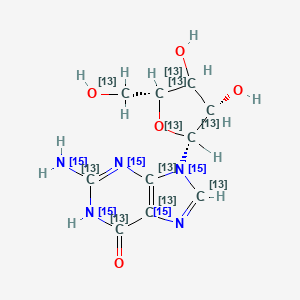

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13N5O5 |

|---|---|

Molekulargewicht |

298.13 g/mol |

IUPAC-Name |

2-(15N)azanyl-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |

InChI-Schlüssel |

NYHBQMYGNKIUIF-YEVWCPNYSA-N |

Isomerische SMILES |

[13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2] |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Guanosine-¹³C₁₀,¹⁵N₅: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of the isotopically labeled nucleoside, Guanosine-¹³C₁₀,¹⁵N₅. This valuable tool is instrumental in a variety of research fields, including metabolic studies, drug metabolism and pharmacokinetics (DMPK), and as an internal standard for quantitative mass spectrometry.

Core Chemical Properties

Guanosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled version of guanosine, where all ten carbon atoms are replaced with Carbon-13 (¹³C) and all five nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, allowing for precise and accurate measurement of its unlabeled counterpart in complex biological matrices.

Physicochemical and Spectroscopic Data

The fundamental chemical and physical properties of Guanosine-¹³C₁₀,¹⁵N₅ and its common variants are summarized below. These tables provide a quick reference for researchers planning experiments involving these compounds.

Table 1: General Properties of Guanosine-¹³C₁₀,¹⁵N₅ Variants

| Property | Guanosine-¹³C₁₀,¹⁵N₅ Hydrate | Guanosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate lithium salt | Guanosine-¹³C₁₀,¹⁵N₅ 5'-diphosphate dilithium | Guanosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate ammonium salt | Guanosine-¹³C₁₀,¹⁵N₅ 3',5'-cyclic monophosphate calcium salt |

| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₅·H₂O[1] | ¹³C₁₀H₁₂Li₂¹⁵N₅O₈P | ¹³C₁₀H₁₄Li₂¹⁵N₅O₁₁P₂ | ¹³C₁₀H₁₆¹⁵N₅O₁₄P₃·4NH₃[2] | ¹³C₁₀H₁₁¹⁵N₅O₇P · 0.5Ca |

| Molecular Weight | 316.15 g/mol [1] | 390.07 g/mol | 470.00 g/mol | 606.20 g/mol [2] | 379.13 g/mol |

| Labeled CAS Number | 2483830-53-9[1] | 2483830-56-2 | Not specified | 2483830-47-1 | Not specified |

| Appearance | Solid | Solution | Solid | Solution | Solid |

| Storage Conditions | -20°C, desiccated, protected from light | -20°C, protected from light | -20°C | -20°C, protected from light | -20°C |

Table 2: Purity and Isotopic Abundance

| Compound | Chemical Purity | Isotopic Purity (¹³C) | Isotopic Purity (¹⁵N) |

| Guanosine-¹³C₁₀,¹⁵N₅ Hydrate | ≥98% | 98% | 96-98% |

| Guanosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate lithium salt | ≥90% | 98% | 98% |

| Guanosine-¹³C₁₀,¹⁵N₅ 5'-diphosphate dilithium | Not specified | Not specified | Not specified |

| Guanosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate ammonium salt | ≥90% | 99% | 98% |

| Guanosine-¹³C₁₀,¹⁵N₅ 3',5'-cyclic monophosphate calcium salt | 95% (CP) | 99 atom % | 98 atom % |

Table 3: Solubility of Unlabeled Guanosine (as an estimate)

| Solvent | Solubility |

| Water | Very slightly soluble in cold water; soluble in boiling water. |

| DMSO | Soluble |

| Ethanol | Insoluble |

Experimental Protocols

The unique properties of Guanosine-¹³C₁₀,¹⁵N₅ make it a versatile tool in various experimental settings. Below are detailed methodologies for its primary applications.

Quantification by LC-MS/MS using Guanosine-¹³C₁₀,¹⁵N₅ as an Internal Standard

This protocol outlines the use of Guanosine-¹³C₁₀,¹⁵N₅ as an internal standard for the accurate quantification of guanosine in biological samples.

1. Preparation of Stock Solutions:

-

Guanosine Standard: Prepare a 1 mg/mL stock solution of unlabeled guanosine in a suitable solvent (e.g., DMSO).

-

Internal Standard (IS): Prepare a 1 mg/mL stock solution of Guanosine-¹³C₁₀,¹⁵N₅ in the same solvent.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Serially dilute the guanosine stock solution to prepare a series of calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

Spike a known concentration of the Guanosine-¹³C₁₀,¹⁵N₅ internal standard into all calibration standards and QC samples.

3. Sample Preparation:

-

Thaw biological samples (e.g., plasma, cell lysates) on ice.

-

Add the internal standard solution to each biological sample.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Guanosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

Guanosine-¹³C₁₀,¹⁵N₅ (IS): Monitor the transition from the labeled precursor ion (m/z) to its corresponding product ion. The exact m/z values will be shifted due to the isotopic labeling.

-

-

5. Data Analysis:

-

Integrate the peak areas for both guanosine and the internal standard.

-

Calculate the ratio of the peak area of guanosine to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of guanosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Labeling and Flux Analysis

This protocol describes a general workflow for using Guanosine-¹³C₁₀,¹⁵N₅ to trace its incorporation into newly synthesized nucleic acids and to study metabolic pathways.

1. Cell Culture and Labeling:

-

Culture cells in a standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of Guanosine-¹³C₁₀,¹⁵N₅. The concentration and labeling duration will depend on the specific cell type and experimental goals.

-

Grow cells for a predetermined period to allow for the incorporation of the labeled guanosine into cellular metabolites and macromolecules.

2. Metabolite Extraction:

-

Harvest the cells by scraping or trypsinization.

-

Quench metabolism rapidly by adding a cold solvent mixture (e.g., 80% methanol).

-

Lyse the cells through methods such as sonication or freeze-thaw cycles.

-

Separate the soluble metabolites from the insoluble cellular debris by centrifugation.

3. Sample Preparation for LC-MS/MS:

-

The extracted metabolites can be directly analyzed or may require further purification or derivatization depending on the analytical method.

4. LC-MS/MS Analysis:

-

Analyze the samples using high-resolution mass spectrometry to identify and quantify the isotopologues of guanosine and its downstream metabolites (e.g., GMP, GDP, GTP, and RNA-incorporated guanosine).

5. Data Analysis and Interpretation:

-

Determine the extent of ¹³C and ¹⁵N incorporation into guanosine-containing molecules.

-

This information can be used to calculate metabolic flux rates and to elucidate the activity of pathways involved in nucleotide synthesis and nucleic acid turnover.

Signaling Pathways and Biological Relevance

Guanosine and its derivatives are central to numerous cellular processes, most notably as building blocks for RNA and DNA synthesis and as key components of signaling pathways. The guanine-based purinergic system plays a crucial role in neuromodulation and neuroprotection.

Guanosine-Based Purinergic Signaling

Extracellular guanosine can modulate cellular function through various mechanisms, including interaction with adenosine receptors and potentially its own, yet to be fully characterized, receptors. The following diagram illustrates the key aspects of guanosine-based purinergic signaling.

Caption: Overview of the guanosine-based purinergic signaling pathway.

Conclusion

Guanosine-¹³C₁₀,¹⁵N₅ is an indispensable tool for researchers in various scientific disciplines. Its well-defined chemical properties and the ability to act as a precise internal standard and metabolic tracer enable detailed investigations into complex biological systems. The experimental protocols and pathway information provided in this guide serve as a valuable resource for designing and executing robust and informative studies.

References

The Synthesis and Isotopic Purity of Guanosine-¹³C₁₀,¹⁵N₅: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and isotopic purity of Guanosine-¹³C₁₀,¹⁵N₅, a critical tool in advanced biochemical and pharmaceutical research. The uniform labeling of guanosine with heavy isotopes of carbon and nitrogen enables precise tracking and quantification in metabolic studies, elucidation of enzymatic mechanisms, and structural analysis of nucleic acids and their protein complexes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Introduction

Guanosine, a purine nucleoside, is a fundamental building block of RNA and plays a crucial role in various cellular processes, including signaling, energy metabolism, and biosynthesis. The incorporation of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into the guanosine molecule provides a powerful, non-radioactive method for tracing its fate and interactions within complex biological systems. Guanosine-¹³C₁₀,¹⁵N₅, where all ten carbon atoms and all five nitrogen atoms are replaced with their respective heavy isotopes, offers a distinct mass signature, facilitating its unambiguous detection and differentiation from its naturally abundant counterpart. This guide provides a comprehensive overview of the primary synthesis route for uniformly labeled guanosine, methods for assessing its isotopic purity, and insights into its application in studying cellular signaling pathways.

Data Presentation: Isotopic Purity and Chemical Properties

The quality of isotopically labeled compounds is paramount for the accuracy and reliability of experimental results. The primary parameters of concern are chemical purity and isotopic enrichment. Below is a summary of typical specifications for commercially available Guanosine-¹³C₁₀,¹⁵N₅.

| Parameter | Specification | Method of Analysis | Reference |

| Chemical Purity | ≥98% | HPLC, NMR Spectroscopy | |

| Isotopic Enrichment (¹³C) | ≥98% | Mass Spectrometry, NMR | |

| Isotopic Enrichment (¹⁵N) | 96-98% | Mass Spectrometry, NMR | |

| Molecular Weight | 316.15 g/mol (Hydrate) | Calculation |

Experimental Protocols

The most common and cost-effective method for producing uniformly labeled ribonucleosides is through a biosynthetic approach. This typically involves growing a microorganism, such as Escherichia coli, on a minimal medium containing ¹³C-glucose as the sole carbon source and ¹⁵N-ammonium chloride as the sole nitrogen source. The microorganism incorporates these stable isotopes into its cellular components, including its RNA. The RNA is then extracted and hydrolyzed to yield ¹³C,¹⁵N-labeled ribonucleoside monophosphates (rNMPs), which are subsequently purified and can be further phosphorylated to the desired triphosphate form.

Protocol 1: Biosynthesis and Purification of Guanosine-¹³C₁₀,¹⁵N₅ Monophosphate (GMP-¹³C₁₀,¹⁵N₅)

This protocol is a composite of established methods for the production of uniformly labeled ribonucleotides.[1]

1. Culture of E. coli in Isotopically Enriched Medium:

-

Prepare a minimal medium (e.g., M9 minimal medium) devoid of natural abundance carbon and nitrogen sources.

-

Supplement the medium with [U-¹³C₆]-glucose (typically 2-4 g/L) as the sole carbon source and [¹⁵N]-ammonium chloride (typically 1 g/L) as the sole nitrogen source.

-

Inoculate the medium with a suitable E. coli strain (e.g., K12).

-

Grow the culture at 37°C with vigorous shaking until it reaches the late logarithmic phase of growth to maximize biomass and RNA yield.

-

Harvest the cells by centrifugation.

2. Extraction of Total RNA:

-

Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, EDTA, and lysozyme).

-

Perform cell lysis using a suitable method, such as sonication or French press, to release the cellular contents.

-

Remove cell debris by centrifugation.

-

Extract total RNA from the supernatant using a standard phenol-chloroform extraction method followed by ethanol precipitation.

3. Hydrolysis of RNA to Ribonucleoside Monophosphates (rNMPs):

-

Resuspend the purified RNA pellet in a suitable buffer (e.g., sodium acetate buffer, pH 5.3).

-

Add a nuclease, such as Nuclease P1, that digests RNA into its constituent 5'-mononucleotides.

-

Incubate the reaction at 37°C for several hours to ensure complete hydrolysis.

-

Monitor the completion of the reaction by HPLC.

4. Purification of Guanosine Monophosphate (GMP-¹³C₁₀,¹⁵N₅):

-

Separate the resulting mixture of rNMPs (AMP, GMP, CMP, UMP) using high-performance liquid chromatography (HPLC).

-

A strong anion exchange (SAX) column is typically used for this separation.

-

Elute the rNMPs using a gradient of a suitable buffer, such as ammonium acetate or potassium phosphate.

-

Collect the fraction corresponding to GMP, identified by its retention time compared to a standard.

-

Desalt the purified GMP fraction using a suitable method, such as reverse-phase HPLC or size-exclusion chromatography.

-

Lyophilize the purified GMP-¹³C₁₀,¹⁵N₅ to obtain a stable powder.

Protocol 2: Isotopic Purity Assessment by Mass Spectrometry

The isotopic enrichment of the synthesized Guanosine-¹³C₁₀,¹⁵N₅ can be accurately determined using high-resolution mass spectrometry.

1. Sample Preparation:

-

Dissolve a small amount of the lyophilized GMP-¹³C₁₀,¹⁵N₅ in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid for electrospray ionization (ESI).

-

Prepare a corresponding sample of unlabeled guanosine monophosphate as a reference.

2. Mass Spectrometry Analysis:

-

Infuse the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR mass spectrometer) using ESI.

-

Acquire the mass spectrum in the positive or negative ion mode, depending on which provides a better signal for GMP.

-

Observe the isotopic cluster for both the unlabeled and the labeled GMP. The unlabeled GMP will show a characteristic distribution of isotopes at their natural abundance. The labeled GMP will show a significant shift in the m/z value corresponding to the incorporation of ten ¹³C atoms and five ¹⁵N atoms.

3. Data Analysis:

-

Determine the monoisotopic mass of the most abundant peak in the isotopic cluster of the labeled GMP.

-

Calculate the theoretical monoisotopic mass of 100% enriched Guanosine-¹³C₁₀,¹⁵N₅ monophosphate.

-

Compare the experimentally determined mass to the theoretical mass to confirm the identity of the compound.

-

Analyze the isotopic distribution of the labeled sample. The percentage of the total ion current that corresponds to the fully labeled species (M+15) relative to the sum of all isotopic peaks provides a measure of the isotopic enrichment. Software tools are available to deconvolve the isotopic distribution and calculate the enrichment percentage, taking into account the natural abundance of isotopes in the unlabeled portion of the molecule.

Mandatory Visualizations

Logical Workflow for Guanosine-¹³C₁₀,¹⁵N₅ Synthesis

Caption: Biosynthetic workflow for Guanosine-¹³C₁₀,¹⁵N₅.

Guanosine-Related Signaling Pathways

Guanosine has been shown to modulate several key signaling pathways, particularly in the nervous system, where it exerts neuroprotective effects. Isotopically labeled guanosine can be used to trace its metabolism and influence on these pathways.

References

A Technical Guide to Guanosine-¹³C₁₀,¹⁵N₅: Molecular Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Guanosine-¹³C₁₀,¹⁵N₅, a stable isotope-labeled version of the purine nucleoside guanosine. Fully substituted with ten ¹³C atoms and five ¹⁵N atoms, this molecule is a powerful tool in metabolic research, drug development, and structural biology. Its use as an internal standard and a tracer in metabolic flux analysis allows for precise quantification and dynamic tracking of guanosine metabolism in various biological systems.

Core Molecular Properties

Guanosine-¹³C₁₀,¹⁵N₅ is a non-radioactive, heavy-atom version of guanosine. The complete substitution of carbon and nitrogen with their heavier stable isotopes results in a significant mass shift, making it readily distinguishable from its unlabeled counterpart by mass spectrometry. This property is fundamental to its application in tracer studies and as an internal standard for accurate quantification.

Quantitative Data Summary

The key quantitative properties of Guanosine-¹³C₁₀,¹⁵N₅ are summarized in the table below. The molecular weight is calculated based on the exact masses of the constituent isotopes.

| Property | Value |

| Chemical Formula | ¹³C₁₀H₁₃¹⁵N₅O₅ |

| Calculated Monoisotopic Mass | 298.1255 Da |

| Isotopic Enrichment (Typical) | ≥98% for ¹³C and ¹⁵N |

| Standard Molecular Formula (Unlabeled) | C₁₀H₁₃N₅O₅ |

| Standard Monoisotopic Mass (Unlabeled) | 283.0917 Da |

Note: The exact mass can vary slightly between different commercial batches. Always refer to the certificate of analysis provided by the supplier.

Molecular Structure

The foundational structure of Guanosine-¹³C₁₀,¹⁵N₅ consists of a guanine base attached to a ribose sugar ring. In this isotopically labeled form, all ten carbon atoms and all five nitrogen atoms within this structure are replaced with their heavy isotopes, ¹³C and ¹⁵N, respectively.

Caption: Molecular structure of Guanosine-¹³C₁₀,¹⁵N₅ with labeled atoms.

Experimental Protocols

Guanosine-¹³C₁₀,¹⁵N₅ is primarily used in metabolic flux analysis and as an internal standard in quantitative mass spectrometry. Below is a generalized protocol for a stable isotope tracing experiment in cultured mammalian cells.

Protocol: Metabolic Labeling of Adherent Mammalian Cells with Guanosine-¹³C₁₀,¹⁵N₅ for LC-MS/MS Analysis

Objective: To trace the incorporation of guanosine into the cellular nucleotide pool and downstream metabolites.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Standard cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Labeling medium: Standard medium containing a known concentration of Guanosine-¹³C₁₀,¹⁵N₅ (e.g., 10-100 µM)

-

Extraction solvent: 80% methanol in water, pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >14,000 x g

-

Vacuum concentrator

Procedure:

-

Cell Culture: Plate cells in multi-well plates (e.g., 6-well or 12-well) and grow to the desired confluency (typically 70-80%) in standard culture medium.

-

Media Switch and Labeling:

-

Aspirate the standard medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed Guanosine-¹³C₁₀,¹⁵N₅ labeling medium to each well.

-

Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of incorporation.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately place the plate on dry ice and wash the cells with ice-cold PBS.

-

Add a sufficient volume of pre-chilled 80% methanol to each well to cover the cells (e.g., 1 mL for a 6-well plate).

-

Place the plate at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.

-

-

Cell Harvesting and Lysate Collection:

-

Scrape the cells in the extraction solvent and transfer the cell lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge the tubes at maximum speed (>14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully transfer the supernatant, which contains the polar metabolites, to new microcentrifuge tubes.

-

Dry the metabolite extracts completely using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

-

The samples are now ready for analysis.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a stable isotope labeling experiment using Guanosine-¹³C₁₀,¹⁵N₅.

Caption: General workflow for a stable isotope labeling experiment.

Guanosine Signaling Pathways and Drug Development Applications

Guanosine and its derivatives are integral to numerous cellular processes, including nucleic acid synthesis and signal transduction.[1][2][3] Extracellular guanosine can activate intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in neuroprotection and cell survival.[3][4]

The use of Guanosine-¹³C₁₀,¹⁵N₅ in drug development allows researchers to trace how a therapeutic compound affects guanosine metabolism. By monitoring the flux of the labeled guanosine through these pathways in the presence of a drug candidate, researchers can gain insights into the drug's mechanism of action and its off-target effects.

Guanosine Signaling Cascade

The diagram below provides a simplified overview of a guanosine-activated signaling pathway that can be investigated using isotopic labeling.

Caption: A simplified guanosine-activated signaling pathway.

By using Guanosine-¹³C₁₀,¹⁵N₅, researchers can quantify the flux through such pathways and determine how they are modulated by various stimuli or therapeutic agents, providing critical information for drug discovery and development.

References

Navigating the Landscape of Isotope Labeling: A Technical Guide to Guanosine-13C10,15N5

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern molecular analysis. Guanosine fully labeled with Carbon-13 and Nitrogen-15 (Guanosine-13C10,15N5) stands out as a powerful tool for elucidating the structure, function, and metabolism of nucleic acids and their derivatives. This in-depth guide provides a comprehensive overview of the commercial availability of Guanosine-13C10,15N5, detailed experimental protocols for its application, and visual representations of key metabolic and experimental workflows.

Commercial Availability of Guanosine-13C10,15N5 and Its Analogs

The accessibility of high-quality isotopically labeled compounds is paramount for reproducible and reliable experimental outcomes. Several reputable commercial suppliers offer Guanosine-13C10,15N5 and its phosphorylated derivatives, catering to a range of research needs from structural biology to metabolic tracing. The following table summarizes the offerings from key suppliers.

| Supplier | Product Description | Catalog Number | Purity | Package Size |

| Cambridge Isotope Laboratories | Guanosine·H₂O (¹³C₁₀, 98%; ¹⁵N₅, 96-98%) | CNLM-3808-CA | >98% | 5 mg, 10 mg |

| Fisher Scientific | Cambridge Isotope Laboratories Guanosine:H2O (13C10, 98%; 15N5, 96-98%) | NC1310085 | >98% | 5 mg |

| MedChemExpress | Guanosine-¹³C₁₀,¹⁵N₅ | HY-N0097S | >98% | 1 mg, 5 mg |

| Sigma-Aldrich (Merck) | Guanosine-¹³C₁₀,¹⁵N₅ 3′,5′-cyclic monophosphate calcium salt | 744473 | 99 atom % ¹³C, 98 atom % ¹⁵N | Inquire |

| BOC Sciences | Guanosine 3',5'-cyclic monophosphate-[13C10,15N5] calcium salt | BLP-000655 | 95% (CP); 99% atom 13C; 98% atom 15N | Inquire |

Key Applications and Experimental Protocols

Guanosine-13C10,15N5 is primarily utilized in two major research areas: Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of RNA and Mass Spectrometry (MS) for metabolic flux analysis.

I. RNA Structural Analysis using NMR Spectroscopy

The incorporation of ¹³C and ¹⁵N isotopes into RNA molecules significantly enhances the resolution and information content of NMR spectra, enabling the determination of three-dimensional structures and the study of molecular dynamics.

Experimental Protocol: In Vitro Transcription of Isotopically Labeled RNA

This protocol outlines the general steps for producing a uniformly ¹³C,¹⁵N-labeled RNA molecule using Guanosine-13C10,15N5 triphosphate (GTP-13C10,15N5).

-

Template Preparation: A linear DNA template containing the target RNA sequence downstream of a T7 RNA polymerase promoter is required. This can be generated by PCR amplification or plasmid linearization.[1]

-

Transcription Reaction Setup: In an RNase-free environment, assemble the following components at room temperature:

-

Nuclease-free water

-

Transcription buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)

-

Ribonucleoside triphosphates (NTPs): ATP, CTP, UTP, and Guanosine-13C10,15N5 triphosphate (at equimolar concentrations, typically 1-5 mM each)

-

DNA template (typically 1 µg per 20 µL reaction)

-

T7 RNA polymerase

-

-

Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours. The optimal time may vary depending on the specific RNA sequence and length.

-

DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

-

RNA Purification: The labeled RNA can be purified using various methods, such as phenol-chloroform extraction followed by ethanol precipitation, or using commercially available RNA purification kits. For NMR studies, purification by denaturing polyacrylamide gel electrophoresis (PAGE) is often preferred to ensure high purity and homogeneity.

-

Sample Preparation for NMR: The purified, labeled RNA is desalted and buffer-exchanged into the desired NMR buffer (e.g., a low-salt buffer containing 10-20 mM sodium phosphate, pH 6.0-6.5, and 5-10% D₂O). The final RNA concentration for NMR is typically in the range of 0.1 to 1 mM.

NMR Data Acquisition and Analysis

A suite of heteronuclear NMR experiments is employed to assign the resonances of the labeled RNA and to derive structural restraints. A common starting point is the 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which provides a fingerprint of the molecule, with each peak corresponding to a specific imino or amino group.[2][3] Further experiments, such as 3D NOESY-HSQC and HNCO, are used to obtain through-space and through-bond correlations for sequential assignment and structure calculation.

References

An In-depth Technical Guide to Stable Isotope Labeling with Guanosine-¹³C₁₀,¹⁵N₅

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling using Guanosine-¹³C₁₀,¹⁵N₅. This powerful tool enables precise tracing and quantification of guanosine metabolism, offering deep insights into nucleic acid synthesis, nucleotide salvage pathways, and cellular signaling.

Core Principles of Stable Isotope Labeling with Guanosine-¹³C₁₀,¹⁵N₅

Stable isotope labeling is a technique that replaces atoms in a molecule with their heavier, non-radioactive isotopes. In Guanosine-¹³C₁₀,¹⁵N₅, all ten carbon atoms are replaced with carbon-13 (¹³C) and all five nitrogen atoms are replaced with nitrogen-15 (¹⁵N).[1][2] This labeling strategy renders the molecule chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry (MS).[3]

When introduced into a biological system, Guanosine-¹³C₁₀,¹⁵N₅ acts as a tracer, allowing researchers to follow its metabolic fate. The heavy isotopes are incorporated into downstream metabolites and macromolecules, such as guanosine triphosphate (GTP), deoxyguanosine triphosphate (dGTP), RNA, and DNA. By analyzing the mass shifts in these molecules using techniques like liquid chromatography-mass spectrometry (LC-MS), it is possible to quantify the contribution of exogenous guanosine to these pools, providing a dynamic view of cellular metabolism.[4][5]

This approach is particularly valuable for:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways, such as the purine salvage pathway versus the de novo synthesis pathway.

-

Nucleic Acid Synthesis Rates: Measuring the rate of RNA and DNA synthesis and turnover in cells.

-

Drug Discovery and Development: Assessing the impact of therapeutic agents on nucleotide metabolism and cellular proliferation.

-

Signal Transduction Research: Tracing the synthesis of signaling molecules like cyclic guanosine monophosphate (cGMP).

Metabolic Pathways of Guanosine

Exogenously supplied Guanosine-¹³C₁₀,¹⁵N₅ primarily enters the purine salvage pathway. This pathway is a critical component of nucleotide metabolism, allowing cells to recycle nucleosides and bases from the degradation of nucleic acids.

The key steps involving labeled guanosine are:

-

Phosphorylation: Guanosine is phosphorylated by guanosine kinase to form guanosine monophosphate (GMP).

-

Interconversion: GMP can be further phosphorylated to guanosine diphosphate (GDP) and then to guanosine triphosphate (GTP), a precursor for RNA synthesis.

-

Reduction: GDP can be reduced by ribonucleotide reductase to form deoxyguanosine diphosphate (dGDP), which is then phosphorylated to deoxyguanosine triphosphate (dGTP), a precursor for DNA synthesis.

-

Incorporation: Labeled GTP and dGTP are incorporated into newly synthesized RNA and DNA, respectively.

By tracking the incorporation of the ¹³C and ¹⁵N isotopes, researchers can dissect the contribution of the salvage pathway relative to the de novo synthesis pathway, which builds purines from simpler precursors like amino acids and bicarbonate.

Experimental Protocols

A typical stable isotope labeling experiment with Guanosine-¹³C₁₀,¹⁵N₅ involves several key stages, from cell culture to data analysis. The following protocol provides a general framework that can be adapted to specific research questions.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

-

Media Preparation: Prepare culture medium containing Guanosine-¹³C₁₀,¹⁵N₅ at a final concentration typically ranging from 10 to 100 µM. The exact concentration should be optimized for the cell line and experimental goals.

-

Labeling: Replace the standard culture medium with the labeling medium.

-

Time Course: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of isotope incorporation.

Metabolite and Nucleic Acid Extraction

-

Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).

-

Extraction: Scrape the cells and collect the cell lysate. Separate the soluble metabolites from the insoluble pellet containing nucleic acids and proteins by centrifugation.

-

Nucleic Acid Isolation: Isolate RNA and DNA from the pellet using standard protocols (e.g., TRIzol extraction or column-based kits).

-

Nucleic Acid Hydrolysis: Enzymatically digest the isolated RNA and DNA to their constituent nucleosides using a cocktail of nucleases and phosphatases.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the extracted metabolites and hydrolyzed nucleosides using liquid chromatography (LC), typically with a reversed-phase column.

-

Mass Spectrometry Detection: Analyze the eluting compounds using a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of both the unlabeled (light) and labeled (heavy) forms of guanosine and its downstream products.

Data Analysis

-

Isotope Enrichment Calculation: Determine the percentage of the labeled form for each metabolite or nucleoside at each time point.

-

Metabolic Flux Modeling: Use the isotope enrichment data to calculate the rates of metabolic pathways. This often involves the use of specialized software packages that fit the experimental data to a metabolic network model.

Quantitative Data Presentation

The following tables provide examples of the types of quantitative data that can be generated from a Guanosine-¹³C₁₀,¹⁵N₅ labeling experiment.

Table 1: Isotopic Enrichment of Guanosine Nucleotides Over Time

| Time (hours) | GMP-¹³C₁₀,¹⁵N₅ (%) | GTP-¹³C₁₀,¹⁵N₅ (%) | dGTP-¹³C₁₀,¹⁵N₅ (%) |

| 0 | 0 | 0 | 0 |

| 2 | 15.2 ± 1.8 | 8.5 ± 1.1 | 1.2 ± 0.3 |

| 6 | 35.8 ± 3.2 | 25.1 ± 2.5 | 5.6 ± 0.8 |

| 12 | 58.9 ± 4.5 | 49.7 ± 3.9 | 12.3 ± 1.5 |

| 24 | 75.3 ± 5.1 | 70.2 ± 4.8 | 25.8 ± 2.9 |

Data are presented as mean ± standard deviation and are illustrative.

Table 2: Contribution of Salvage vs. De Novo Pathways to GMP Synthesis

| Cell Line | Treatment | Salvage Pathway Contribution (%) | De Novo Pathway Contribution (%) |

| Cancer Cell Line A | Control | 65.4 ± 5.2 | 34.6 ± 5.2 |

| Cancer Cell Line A | Drug X | 22.1 ± 3.1 | 77.9 ± 3.1 |

| Normal Cell Line B | Control | 85.9 ± 6.8 | 14.1 ± 6.8 |

Data derived from steady-state labeling experiments and are illustrative.

Applications in cGMP Signaling

Guanosine-¹³C₁₀,¹⁵N₅ is an excellent tracer for studying the synthesis of the second messenger cGMP. Labeled GTP, derived from the labeled guanosine, is the direct precursor for cGMP synthesis by guanylate cyclases. By stimulating cells with agents that activate these enzymes (e.g., nitric oxide donors), and tracing the incorporation of the heavy isotopes into cGMP, researchers can quantify the rate of cGMP production under different conditions.

Conclusion

Stable isotope labeling with Guanosine-¹³C₁₀,¹⁵N₅ is a versatile and powerful technique for elucidating the complexities of purine metabolism and related cellular processes. By providing a quantitative and dynamic view of metabolic fluxes, this method offers invaluable insights for researchers in basic science, drug development, and clinical research. The detailed protocols and data presentation formats provided in this guide serve as a foundation for designing and implementing robust and informative stable isotope tracing studies.

References

- 1. Guanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3808-CA-5 [isotope.com]

- 2. otsuka.co.jp [otsuka.co.jp]

- 3. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Atomic Compass: A Technical Guide to 13C and 15N Labeled Nucleosides in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) stable isotope-labeled nucleosides in modern metabolic research. By enabling the precise tracking of atoms through complex biochemical networks, these powerful tools offer unparalleled insights into cellular physiology, disease pathogenesis, and the mechanisms of therapeutic intervention.

Introduction: Tracing the Building Blocks of Life

Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a dynamic view of the rates of metabolic reactions within a living system.[1][2] Unlike static measurements of metabolite concentrations, MFA reveals the flow, or flux, of atoms through pathways. Stable isotope labeling, utilizing non-radioactive isotopes like ¹³C and ¹⁵N, is the core technology that makes this possible.[2][3]

By introducing a substrate enriched with a heavy isotope, researchers can trace its journey as it is incorporated into downstream biomolecules.[3] ¹³C and ¹⁵N labeled nucleosides are particularly vital for interrogating the synthesis, turnover, and salvage of DNA and RNA. This provides critical information for fields like oncology, virology, and pharmacology, where the regulation of nucleic acid metabolism is a key factor in disease and treatment.

Core Principles and Methodologies

The fundamental principle involves replacing the naturally abundant ¹²C and ¹⁴N atoms with their heavier, stable counterparts (¹³C and ¹⁵N) in a nucleoside molecule. When these labeled nucleosides are introduced to cells or organisms, they are taken up and utilized in metabolic pathways just like their unlabeled forms. Analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, can then distinguish between the 'light' (unlabeled) and 'heavy' (labeled) molecules, allowing for precise quantification of isotope incorporation.

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The incorporation of ¹³C or ¹⁵N results in a predictable mass shift in metabolites, allowing for the quantification of different mass isotopomers (molecules of the same elemental composition but different isotopic content). High-resolution MS is often required to differentiate between ¹³C and ¹⁵N isotopomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unique advantages by determining the exact position of the isotopic label within a molecule's structure (positional isotopomer analysis). This level of detail is crucial for distinguishing between different metabolic routes that may lead to the same product.

These techniques form the basis of Stable Isotope-Resolved Metabolomics (SIRM) , an approach that systematically maps the flow of atoms through metabolic networks.

Key Applications in Research and Development

The use of ¹³C and ¹⁵N labeled nucleosides allows researchers to answer fundamental questions about cellular metabolism.

Delineating De Novo vs. Salvage Pathways

Cells can synthesize nucleotides through two main routes: the de novo pathway, which builds them from simpler precursors (like amino acids, CO₂, and ribose-5-phosphate), and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. Labeled nucleosides are invaluable for quantifying the relative contribution of each pathway. For instance, by providing labeled uridine, researchers can directly measure the rate of its incorporation into RNA via the salvage pathway and compare it to the total rate of RNA synthesis. This is particularly important in cancer research, as many cancer cells exhibit altered dependencies on these pathways.

Quantifying Nucleic Acid Synthesis and Turnover

The rate of DNA and RNA synthesis is a direct indicator of cellular processes like proliferation and transcription. By introducing a labeled nucleoside and monitoring its incorporation into the nucleic acid pool over time, scientists can calculate the synthesis rate. These studies are fundamental to understanding the effects of anti-proliferative drugs or the metabolic reprogramming that occurs in cancer.

Elucidating Drug Mechanisms and Pharmacodynamics

Many antiviral and anticancer drugs are nucleoside analogs that interfere with nucleic acid synthesis. Stable isotope-labeled versions of these drugs, or labeled natural nucleosides used in conjunction with the drug, can reveal:

-

How the drug is metabolized and incorporated into DNA or RNA.

-

The drug's impact on endogenous nucleotide pools.

-

The resulting changes in metabolic fluxes through connected pathways.

Data Presentation: Quantifying Metabolic Flux

The power of stable isotope tracing lies in the generation of quantitative data. The following tables provide examples of how such data can be structured to reveal metabolic insights.

Table 1: Time-Course of Isotopic Enrichment in RNA Ribonucleotides Experimental Context: Cancer cells were cultured in a medium containing [U-¹³C₅, ¹⁵N₂]-Uridine. The table shows the percentage of UMP in the RNA pool that has become fully labeled over time.

| Time Point | % Labeled UMP in RNA (M+7) |

| 0 hours | 0% |

| 4 hours | 15.2% |

| 8 hours | 31.5% |

| 16 hours | 58.9% |

| 24 hours | 75.3% |

This data can be used to calculate the rate of RNA synthesis.

Table 2: Metabolic Flux Comparison in Control vs. Drug-Treated Cells Experimental Context: Cells were treated with a hypothetical inhibitor of the de novo pyrimidine synthesis pathway and traced with ¹⁵N-Glutamine. Flux rates are presented as relative values.

| Metabolic Pathway | Control Cells (Relative Flux) | Drug-Treated Cells (Relative Flux) |

| De Novo Pyrimidine Synthesis | 100 | 12 |

| Pyrimidine Salvage Pathway | 100 | 250 |

| De Novo Purine Synthesis | 100 | 95 |

| TCA Cycle Anaplerosis (from Gln) | 100 | 105 |

This data clearly demonstrates that inhibiting the de novo pathway forces cells to dramatically increase their reliance on the salvage pathway for pyrimidine nucleotides.

Experimental Protocols

A successful stable isotope tracing experiment requires meticulous planning and execution. The following is a generalized protocol for a cell culture-based study.

Protocol: Stable Isotope Tracing of Nucleoside Metabolism in Cultured Cells

-

Cell Culture:

-

Grow cells in a standard, unlabeled culture medium to the desired confluence (typically mid-log phase). Ensure cell cultures are healthy and proliferating consistently.

-

-

Media Switch and Labeling:

-

Prepare an identical culture medium in which the standard nucleoside (e.g., uridine) is replaced with its ¹³C and/or ¹⁵N labeled counterpart (e.g., [U-¹³C₅, ¹⁵N₂]-Uridine). The concentration should be consistent with the standard medium.

-

Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and immediately add the pre-warmed labeling medium to start the experiment. This moment is considered Time Zero.

-

-

Time-Course Sampling:

-

Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to capture the dynamics of isotope incorporation. The timing depends on the expected turnover rate of the metabolites of interest; nucleotide pools can take several hours to reach isotopic steady state.

-

-

Metabolite Extraction:

-

Quenching: Rapidly halt all metabolic activity to preserve the in-vivo state of metabolites. This is a critical step. A common method is to aspirate the medium and immediately add a cold quenching solution, such as 80% methanol kept at -80°C.

-

Extraction: Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed in the cold to pellet cell debris and proteins.

-

Collect the supernatant, which contains the polar metabolites (including nucleotides). The sample can be dried under nitrogen or using a vacuum concentrator.

-

-

Sample Analysis:

-

Resuspend the dried metabolite extract in a suitable solvent for either LC-MS or NMR analysis.

-

Analyze the samples to determine the mass isotopomer distributions or positional labeling patterns of the target nucleosides, nucleotides, and related metabolites.

-

-

Data Analysis:

-

Correct the raw data for the natural abundance of ¹³C and ¹⁵N.

-

Use specialized software to calculate the fractional enrichment of metabolites and to model the data to determine metabolic flux rates.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Conclusion

¹³C and ¹⁵N labeled nucleosides are indispensable tools in the modern life scientist's arsenal. They provide a quantitative, dynamic, and highly detailed view of nucleic acid metabolism that is unattainable through other methods. From fundamental research into cellular proliferation to the development of next-generation therapeutics, the ability to trace the fate of these essential biomolecules provides clarity in the face of metabolic complexity. As analytical technologies continue to improve in sensitivity and resolution, the application of stable isotope-labeled nucleosides will undoubtedly uncover even deeper insights into the intricate metabolic networks that govern life.

References

Technical Guide to Guanosine-¹³C₁₀,¹⁵N₅: Safety, Properties, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available material safety data, physicochemical properties, and key biological signaling pathways related to Guanosine-¹³C₁₀,¹⁵N₅. This isotopically labeled compound is a critical tool in various research fields, including metabolomics, nucleic acid biochemistry, and drug discovery.

Material Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) for Guanosine-¹³C₁₀,¹⁵N₅ is not publicly available, information collated from various suppliers of its different forms (hydrates, salts, and nucleotide derivatives) provides essential safety and handling guidelines. It is imperative to handle this compound in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

General Safety Precautions

-

Ingestion: Do not ingest. The toxicological properties of this specific labeled compound have not been fully investigated.

-

Inhalation: Avoid inhaling dust or aerosols. For powdered forms, use in a well-ventilated area or under a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Some related guanosine compounds are known to cause skin and eye irritation[1][2].

-

Fire Hazards: Some forms are classified as combustible solids[3]. Use appropriate extinguishing media for surrounding fire.

Storage and Stability

Proper storage is crucial to maintain the integrity of this isotopically labeled compound.

-

Light and Moisture: Protect from light and moisture. For solid forms, desiccation is recommended.

-

Stability: Stable under recommended storage conditions.

Physicochemical Properties

The quantitative data for various forms of Guanosine-¹³C₁₀,¹⁵N₅ are summarized in the tables below. These properties are essential for experimental design, particularly in applications like NMR spectroscopy and mass spectrometry.

Table 1: General Properties of Guanosine-¹³C₁₀,¹⁵N₅ Forms

| Property | Guanosine·H₂O (¹³C₁₀, ¹⁵N₅) | Guanosine 5′-monophosphate, lithium salt (U-¹³C₁₀, U-¹⁵N₅) | Guanosine-13C10,15N5 3′,5′-cyclic monophosphate calcium salt | Guanosine 5'-triphosphate, sodium salt (¹³C₁₀, ¹⁵N₅) |

| Synonyms | 9-(β-D-Ribofuranosyl)guanine | - | GMP-¹³C₁₀,¹⁵N₅ | GTP-¹³C₁₀,¹⁵N₅ |

| Molecular Weight | 316.15 g/mol | 390.07 g/mol | 379.13 g/mol | 626.00 g/mol |

| Chemical Purity | 98% | 90% | 95% (CP) | Not Specified |

| Isotopic Purity | 98% ¹³C, 98% ¹⁵N | 98% ¹³C, 98% ¹⁵N | 99% atom ¹³C, 98% atom ¹⁵N | Not Specified |

| Form | Solid | Solution | Solid | Not Specified |

| Storage Temperature | -20°C | -20°C | -20°C | -20°C |

Biological Significance and Signaling Pathways

Guanosine and its phosphorylated derivatives (GMP, cGMP, GDP, and GTP) are fundamental molecules in numerous cellular processes. Guanosine-¹³C₁₀,¹⁵N₅ serves as a tracer to elucidate these complex pathways.

Purine Metabolism

Guanosine is a central component of the purine metabolic pathway, which is essential for the synthesis of DNA and RNA precursors. The pathway involves both de novo synthesis and salvage pathways.

cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in various physiological processes, including vasodilation and neuronal function. It is synthesized from GTP by guanylate cyclase and degraded by phosphodiesterases.

G-Protein Coupled Receptor (GPCR) Signaling

Guanosine triphosphate (GTP) is essential for the function of G-proteins, which are molecular switches in signal transduction. G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and safety evaluation of Guanosine-¹³C₁₀,¹⁵N₅ are proprietary and not publicly available. Researchers should refer to the documentation provided by the supplier for specific handling and application notes. The primary applications of this compound are in tracer studies for metabolic flux analysis and as an internal standard in quantitative mass spectrometry and NMR-based studies.

Note on Experimental Design: When using Guanosine-¹³C₁₀,¹⁵N₅ in cell culture or in vivo studies, it is crucial to consider the potential for isotopic effects, although for ¹³C and ¹⁵N, these are generally minimal compared to heavier isotopes like deuterium.

Conclusion

Guanosine-¹³C₁₀,¹⁵N₅ is an invaluable tool for researchers in the life sciences. While a complete safety profile is not fully established, adherence to standard laboratory safety protocols is sufficient for handling. The provided data on its physicochemical properties and its central role in key biological pathways underscore its importance in advancing our understanding of cellular metabolism and signal transduction.

References

- 1. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 2. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the general role of GTP binding in signal transduction? | Study Prep in Pearson+ [pearson.com]

Applications of Isotopically Labeled Guanosine in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled guanosine and its derivatives are indispensable tools in modern scientific inquiry, enabling researchers to trace, quantify, and characterize a multitude of biological processes with high precision. The incorporation of stable and radioactive isotopes into the guanosine molecule provides a powerful handle for a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and radiographic detection. This technical guide provides a comprehensive overview of the core applications of isotopically labeled guanosine, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Applications in Structural Biology and Biophysics

Elucidating Nucleic Acid Structure and Dynamics with NMR Spectroscopy

Isotopically labeling guanosine with ¹³C and ¹⁵N is a cornerstone of NMR-based studies of RNA and DNA structure and dynamics.[1][2] These labels allow for the application of heteronuclear NMR experiments, which resolve the spectral overlap that plagues studies of large biomolecules.[3][4]

Key Applications:

-

Resonance Assignment: ¹³C and ¹⁵N labels are essential for the unambiguous assignment of NMR signals to specific atoms within a nucleic acid.[5]

-

Structural Restraints: Isotopic labeling facilitates the measurement of through-bond and through-space correlations, providing crucial distance and dihedral angle restraints for structure calculation.

-

Dynamics Studies: NMR relaxation experiments on labeled nucleic acids provide insights into the internal motions of these molecules on a wide range of timescales.

Quantitative Data from NMR Studies of Labeled Guanosine

| Parameter | Isotope | Typical Value/Range | Application |

| ¹J(¹³C8-H8) spin-spin coupling | ¹³C | 217 Hz | Probing the local electronic environment of the guanine base. |

| ³J(¹³C8-H1') spin-spin coupling | ¹³C | 3.9 Hz | Determining the glycosidic bond torsion angle (χ). |

| ¹H Chemical Shift (NH) | ¹⁵N | 10-11 ppm (quartet-like), 13-15 ppm (ribbon-like) | Distinguishing between different G-quadruplex structures. |

| Isotopic Enrichment | ¹³C, ¹⁵N | >95% | Ensuring high signal-to-noise in NMR experiments. |

Probing Protein-Nucleic Acid Interactions

Isotopically labeled guanosine analogs are instrumental in characterizing the interactions between proteins and nucleic acids. Techniques such as NMR spectroscopy and affinity labeling can pinpoint the binding sites and elucidate the structural basis of recognition.

Applications in Cellular Metabolism and Pharmacokinetics

Metabolic Tracing and Flux Analysis

Stable isotope-labeled guanosine, particularly with ¹³C and ¹⁵N, is used to trace the metabolic fate of guanine nucleotides in cells. By following the incorporation of the heavy isotopes into downstream metabolites, researchers can map metabolic pathways and quantify metabolic fluxes. This approach is crucial for understanding both normal physiology and the metabolic reprogramming that occurs in diseases like cancer.

Experimental Workflow for Metabolic Tracing with Labeled Guanosine

Pharmacokinetic and Drug Metabolism Studies

Radiolabeled guanosine, typically with ³H or ¹⁴C, is a vital tool in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of nucleoside analog drugs. These studies are essential for assessing the safety and efficacy of new therapeutic agents.

Applications in Signal Transduction and Drug Discovery

Kinase Assays

γ-³²P-GTP is widely used in kinase assays to measure the activity of GTP-dependent protein kinases. The transfer of the radiolabeled phosphate group to a substrate peptide provides a sensitive and direct measure of enzyme activity. These assays are fundamental to high-throughput screening for kinase inhibitors.

Quantitative Data from Kinase Assays

| Parameter | Isotope | Method | Application |

| Kinase Activity | ³²P | Scintillation Counting / Autoradiography | Measuring the rate of phosphate transfer to a substrate. |

| IC₅₀ Values | ³²P | Dose-response analysis | Determining the potency of kinase inhibitors. |

Affinity Labeling and Target Identification

Analogs of guanosine containing photoreactive or chemically reactive groups are used to covalently label the guanosine-binding sites of proteins. When combined with isotopic labels, these affinity probes are powerful tools for identifying the protein targets of guanosine-based signaling molecules and drugs.

Elucidating Signaling Pathways

Guanosine and its nucleotides are key players in a multitude of cellular signaling pathways. Isotopically labeled versions are used to dissect these complex networks.

Guanosine Metabolism Pathway

Guanosine-Activated PI3K/Akt Signaling Pathway

Experimental Protocols

Synthesis of [8-¹³C]Guanosine 5'-diphosphate (GDP)

This protocol describes a combined chemical and enzymatic synthesis of [8-¹³C]GDP from H¹³COOH.

Materials:

-

H¹³COOH (formic acid, ¹³C-labeled)

-

Required enzymes and reagents for multi-step chemical and enzymatic synthesis.

Procedure:

-

Chemical Synthesis: Synthesize the ¹³C-labeled guanine base from H¹³COOH through a series of organic reactions.

-

Enzymatic Conversion: Utilize a cascade of enzymatic reactions to convert the labeled guanine base into [8-¹³C]GDP.

-

Purification: Purify the final product using high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and isotopic enrichment of the product by mass spectrometry and NMR spectroscopy. An enrichment of 90 +/- 10% is typically achieved.

NMR Analysis of a ¹⁵N-Labeled RNA

This protocol outlines the general steps for acquiring and analyzing a 2D ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled RNA sample.

Materials:

-

¹⁵N-labeled RNA sample (typically >0.5 mM) in NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5)

-

D₂O for solvent exchange

-

NMR spectrometer equipped with a cryoprobe

Procedure:

-

Sample Preparation: Dissolve the lyophilized ¹⁵N-labeled RNA in the appropriate NMR buffer. For experiments observing imino protons, the sample should be in 90% H₂O/10% D₂O.

-

Spectrometer Setup: Tune and match the probe for ¹H and ¹⁵N frequencies. Optimize shim values to achieve good field homogeneity.

-

Data Acquisition: Set up a 2D ¹H-¹⁵N HSQC experiment. Typical parameters include a spectral width of ~20 ppm in the ¹H dimension and ~40 ppm in the ¹⁵N dimension. The number of scans and increments will depend on the sample concentration and desired resolution.

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Analyze the resulting spectrum to assign the cross-peaks, which represent the correlation between a proton and its directly bonded nitrogen atom.

In Vitro Kinase Assay with γ-³²P-GTP

This protocol describes a basic in vitro kinase assay using γ-³²P-GTP to measure the activity of a GTP-dependent kinase.

Materials:

-

Purified kinase

-

Substrate peptide or protein

-

γ-³²P-GTP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail and counter, or phosphorimaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.

-

Initiate Reaction: Add γ-³²P-GTP to the reaction mixture to start the phosphorylation reaction.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

-

Detection and Quantification: Separate the phosphorylated substrate from the unreacted γ-³²P-GTP (e.g., by SDS-PAGE). Quantify the amount of incorporated ³²P using a scintillation counter or by phosphorimaging.

Conclusion

Isotopically labeled guanosine is a versatile and powerful tool that has significantly advanced our understanding of fundamental biological processes. From the atomic-level details of nucleic acid structure to the complex dynamics of cellular metabolism and signaling, these labeled molecules provide an unparalleled window into the workings of the cell. The continued development of new labeling strategies and analytical techniques promises to further expand the applications of isotopically labeled guanosine in both basic research and the development of novel therapeutics.

References

An In-depth Technical Guide to the Stability and Storage of Guanosine-13C10,15N5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Guanosine-13C10,15N5, a critical isotopically labeled compound used in various research applications. The information presented herein is essential for ensuring the integrity and reliability of experimental results.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to maintaining the chemical and isotopic purity of Guanosine-13C10,15N5. The primary recommendations are summarized below.

Storage of Solid Compound

For long-term storage, Guanosine-13C10,15N5 should be handled as a solid crystalline powder. The optimal storage conditions are outlined in Table 1. Adherence to these conditions is expected to ensure the stability of the compound for an extended period. Unlabeled guanosine, when stored as a crystalline solid at -20°C, has been reported to be stable for at least four years[1].

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes chemical degradation and preserves isotopic enrichment. |

| Atmosphere | Desiccated | Protects against hydrolysis of the glycosidic bond. |

| Light | Protected from light | Prevents light-induced degradation. |

Storage of Solutions

The stability of Guanosine-13C10,15N5 is significantly reduced when in solution. Therefore, it is strongly advised to prepare solutions fresh for each experiment. If stock solutions are necessary, they should be prepared and stored with care, as detailed in Table 2. It is not recommended to store aqueous solutions for more than one day[1]. For stock solutions in DMSO, storage for up to one month at -20°C or up to six months at -80°C is feasible[2][3]. Guanosine triphosphate in aqueous solution has been observed to decompose by at least 2% within six months when stored at 0°C[4].

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | Slows down the rate of hydrolysis and other degradation pathways in solution. |

| Solvent | Anhydrous DMSO or freshly prepared aqueous buffers | The choice of solvent can impact stability; anhydrous solvents are preferred to minimize hydrolysis. |

| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can accelerate degradation. |

| Light | Protected from light | Prevents photodegradation in solution. |

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the stability of Guanosine-13C10,15N5 and to separate it from its potential degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of Guanosine-13C10,15N5.

Materials:

-

Guanosine-13C10,15N5 reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (ACS grade)

-

Orthophosphoric acid (ACS grade)

-

Water (HPLC grade)

-

Forced degradation reagents: 1N HCl, 1N NaOH, 30% H₂O₂

Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 5.5 with orthophosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 2% B

-

5-15 min: 2-30% B

-

15-20 min: 30% B

-

20-22 min: 30-2% B

-

22-30 min: 2% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Guanosine-13C10,15N5 in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Sample Preparation for Stability Testing:

-

Solid State: Store the solid compound under various temperature and humidity conditions (e.g., 40°C/75% RH, 60°C). At specified time points, dissolve a known amount of the compound in the solvent to achieve a concentration of 100 µg/mL.

-

Solution State: Prepare solutions of Guanosine-13C10,15N5 in relevant solvents (e.g., water, PBS, DMSO) at a concentration of 100 µg/mL. Store these solutions under different temperature and light conditions.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix equal volumes of the 1 mg/mL stock solution with 1N HCl and heat at 60°C for 2 hours. Neutralize with 1N NaOH.

-

Base Hydrolysis: Mix equal volumes of the 1 mg/mL stock solution with 1N NaOH and keep at room temperature for 30 minutes. Neutralize with 1N HCl.

-

Oxidative Degradation: Mix equal volumes of the 1 mg/mL stock solution with 30% H₂O₂ and keep at room temperature for 1 hour.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

-

-

Analysis: Inject the standard, stressed, and stability samples into the HPLC system.

-

Data Analysis: Quantify the peak area of Guanosine-13C10,15N5 and any degradation products. Calculate the percentage of degradation. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Experimental Workflow for Metabolic Tracing

This workflow describes the use of Guanosine-13C10,15N5 as a tracer to study purine metabolism in a cell culture model.

Signaling Pathways and Logical Relationships

Purine Metabolism and the Role of Guanosine

Guanosine-13C10,15N5 is a valuable tool for tracing the flux through the purine salvage and de novo synthesis pathways. The diagram below illustrates the central role of guanosine in these interconnected metabolic routes. By monitoring the incorporation of the heavy isotopes into downstream metabolites such as GMP, GDP, and GTP, researchers can quantify the activity of these pathways under various physiological or pathological conditions.

References

Navigating the Nuances: A Technical Guide to the Physical and Chemical Differences Between Labeled and Unlabeled Guanosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical distinctions between native (unlabeled) guanosine and its labeled counterparts. Understanding these differences is paramount for the accurate design, execution, and interpretation of a wide range of biochemical and cellular assays. This document delves into the two primary modes of labeling: isotopic and fluorescent, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction to Guanosine Labeling

Guanosine, a fundamental purine nucleoside, is a cornerstone of numerous biological processes, from its role as a building block of nucleic acids to its involvement in cellular signaling through guanosine triphosphate (GTP). To elucidate its multifaceted functions, researchers employ labeled versions of guanosine to trace its metabolic fate, probe its binding interactions, and visualize its localization within complex biological systems. The choice of label—be it a stable or radioactive isotope or a fluorescent moiety—introduces subtle yet significant alterations to the molecule's physical and chemical properties. This guide will systematically explore these changes.

Isotopic Labeling of Guanosine

Isotopic labeling involves the substitution of one or more atoms in the guanosine molecule with their corresponding isotopes. Common isotopes used for this purpose include carbon-13 (¹³C), nitrogen-15 (¹⁵N), hydrogen-2 (deuterium, ²H or D), and the radioactive isotopes hydrogen-3 (tritium, ³H) and phosphorus-32 (³²P) in guanosine phosphates.

Physical and Chemical Differences

The primary physical difference imparted by isotopic labeling is an increase in molecular mass. This mass shift is the basis for the separation and detection of labeled molecules by mass spectrometry. Chemically, the effects of stable isotopic substitution are generally considered to be minimal, with negligible impact on the molecule's structure, reactivity, and biological activity. However, significant kinetic isotope effects can be observed in reactions where a bond to the isotopic atom is broken in the rate-determining step.

Table 1: Comparison of Physical and Chemical Properties of Unlabeled vs. Isotopically Labeled Guanosine

| Property | Unlabeled Guanosine | Isotopically Labeled Guanosine (Illustrative Examples) | Key Differences & Notes |

| Molecular Formula | C₁₀H₁₃N₅O₅[1][2][3] | Varies with label (e.g., ¹³C₁₀H₁₃¹⁵N₅O₅) | Altered isotopic composition. |

| Molecular Weight ( g/mol ) | 283.24[1][2] | > 283.24 (e.g., [¹³C₁₀, ¹⁵N₅]-Guanosine: ~316.15) | Increased mass is the primary physical change and is proportional to the number and type of isotopes incorporated. This is the basis for mass spectrometry-based detection. |

| Melting Point (°C) | ~250 (decomposes) | Generally considered to be very similar to unlabeled guanosine. | Significant changes are not expected or widely reported for stable isotope labeling. |

| Solubility | Slightly soluble in water; soluble in boiling water and dilute acids/bases. | Generally considered to be very similar to unlabeled guanosine. | No significant changes are expected as the overall molecular structure and polarity are maintained. |

| UV Absorbance λmax (nm) | 253, 276 (at pH 7) | Generally considered to be very similar to unlabeled guanosine. | The electronic structure is not significantly altered by isotopic substitution, hence UV absorbance remains largely unchanged. |

| NMR Chemical Shifts (ppm) | ¹H and ¹³C shifts are well-defined. | ¹³C and ¹⁵N labeling leads to observable shifts and C-N or N-H couplings, providing powerful tools for structural analysis. | Isotopic labeling is a key technique in NMR spectroscopy for resolving overlapping signals and determining molecular structures and dynamics. |

Experimental Protocols

The synthesis of isotopically labeled guanosine can be achieved through chemical or enzymatic methods. A common approach involves using labeled precursors in a multi-step chemical synthesis or employing enzymes that can incorporate labeled substrates into the guanosine structure.

Protocol: Enzymatic Preparation of [¹⁴C, ³H]-Guanosine

-

Reaction Setup: Combine [2,8,5'-³H]-adenosine, unlabeled guanine, and purine nucleoside phosphorylase in a suitable buffer.

-

Enzymatic Reaction: The purine nucleoside phosphorylase will catalyze the removal of the ribose-1-phosphate from adenosine and its subsequent coupling to the unlabeled guanine, forming [5'-³H]-guanosine.

-

Double Labeling: To introduce a ¹⁴C label, the labeled ribose moiety can be enzymatically removed from [U-¹⁴C]-guanosine and replaced with an unlabeled ribose. The resulting [¹⁴C]-guanine can then be used in the enzymatic reaction described above with [³H]-labeled ribose precursors.

-

Purification: The final labeled guanosine product is purified using affinity chromatography, for example, with a boronate column.

-

Analysis: The radiochemical purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC).

Mass spectrometry is a primary technique for the analysis of isotopically labeled compounds, allowing for the precise determination of molecular weight and the extent of isotopic incorporation.

Protocol: General Workflow for Mass Spectrometry Analysis of Labeled Guanosine

-

Sample Preparation: Prepare a solution of the labeled guanosine in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to aid ionization.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a peak or a cluster of peaks corresponding to the isotopically labeled guanosine, shifted to a higher m/z value compared to the unlabeled compound.

-

Data Analysis: Determine the mass shift to confirm the incorporation of the isotopic label and analyze the isotopic distribution to calculate the percentage of labeling.

Visualization of Guanosine in Signaling Pathways

Guanosine triphosphate (GTP) is a critical signaling molecule, most notably in G-protein coupled receptor (GPCR) pathways. Labeled GTP analogs are instrumental in studying these pathways.

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Guanosine is also implicated in neuroprotective signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.

Caption: Guanosine-mediated Neuroprotective Signaling Pathways.

Fluorescent Labeling of Guanosine

Fluorescent labeling involves the covalent attachment of a fluorophore to the guanosine molecule. This creates a guanosine analog that can be visualized using fluorescence microscopy and quantified by fluorescence spectroscopy. Unlike isotopic labeling, the addition of a bulky fluorophore can significantly alter the physical and chemical properties of guanosine.

Physical and Chemical Differences

The introduction of a fluorophore, which is typically a large, aromatic molecule, significantly increases the molecular weight and size of guanosine. This can affect its solubility, melting point, and, most importantly, its interaction with biological macromolecules. The photophysical properties, such as absorption and emission spectra, quantum yield, and fluorescence lifetime, become the defining characteristics of the labeled molecule.

Table 2: Comparison of Physical and Chemical Properties of Unlabeled vs. Fluorescently Labeled Guanosine

| Property | Unlabeled Guanosine | Fluorescently Labeled Guanosine (Illustrative Examples) | Key Differences & Notes |

| Molecular Formula | C₁₀H₁₃N₅O₅ | Varies significantly with the attached fluorophore. | The addition of the fluorophore changes the elemental composition. |

| Molecular Weight ( g/mol ) | 283.24 | Substantially higher, depending on the fluorophore. | The significant increase in mass can impact diffusion and transport. |

| Melting Point (°C) | ~250 (decomposes) | Varies depending on the fluorophore and its attachment point. | The bulky, often aromatic, fluorophore will alter the crystal packing and intermolecular forces. |

| Solubility | Slightly soluble in water. | Can be significantly altered. Some fluorophores increase hydrophobicity, while others can be modified to enhance water solubility. | The solubility of the conjugate is a critical consideration for its use in aqueous biological systems. |

| UV-Vis Absorbance λmax (nm) | 253, 276 (at pH 7) | Determined by the absorbance spectrum of the attached fluorophore. | The absorbance maximum is shifted to longer wavelengths, characteristic of the fluorophore. |

| Fluorescence Emission λmax (nm) | Non-fluorescent | Characteristic of the specific fluorophore used (e.g., 400-700 nm). | This is the key property that enables detection and visualization. |

| Quantum Yield (Φ) | 0 | Varies widely depending on the fluorophore and its local environment (can be quenched or enhanced). | The efficiency of fluorescence is a critical parameter for the sensitivity of detection. |